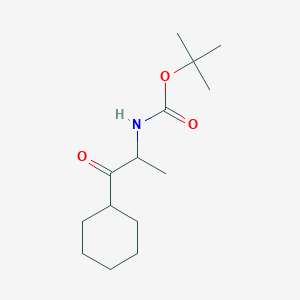

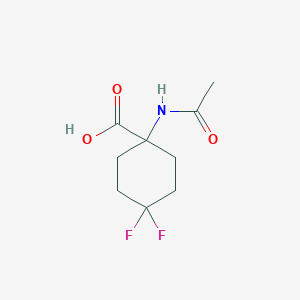

tert-butyl N-(1-cyclohexyl-1-oxopropan-2-yl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the class of organic compounds known as carbamate esters . These are compounds containing an ester of carbamic acid with the general structure R2NC(=O)OR’ (R’ not H). They are esters of carbamic acids .

Synthesis Analysis

The synthesis of this compound has been studied in the context of its use as a protease inhibitor . The crystal structure of the complex resulting from the reaction between the SARS-CoV main protease and this compound has been determined . This compound has also been used in the palladium-catalyzed synthesis of N-Boc-protected anilines .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using X-ray diffraction . The crystal structure of the complex resulting from the reaction between the SARS-CoV main protease and this compound has been determined .Chemical Reactions Analysis

This compound has been used in the palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of cathepsin C inhibitors .科学的研究の応用

Process Development and Synthesis

The practical and scalable synthesis of tert-butyl carbamate derivatives has been explored in the context of pharmaceutical manufacturing. For instance, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor, is prepared via an efficient one-pot, two-step sequence, highlighting the versatility of tert-butyl carbamate derivatives in process chemistry and drug synthesis (Wenjie Li et al., 2012).

Stereoselective Synthesis

Research has also focused on the stereoselective synthesis of tert-butyl carbamate derivatives, such as the preparation of six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate from simple cyclohexene-1-carboxylic acid. This work demonstrates the importance of tert-butyl carbamate derivatives as intermediates in the synthesis of complex molecules with specific stereochemical configurations (Xin Wang et al., 2017).

Material Science Applications

In materials science, tert-butyl carbamate derivatives have been utilized in the development of new materials. For example, benzothizole modified tert-butyl carbazole derivatives were synthesized and found to be effective in forming organogels, which could be used as fluorescent sensory materials for the detection of volatile acid vapors, showcasing the functional diversity of these compounds beyond pharmaceutical applications (Jiabao Sun et al., 2015).

Catalysis and Chemical Reactions

Tert-butyl carbamate derivatives also play a crucial role in catalysis and novel chemical reactions. For example, gold-catalyzed tandem cyclization of tert-butyl carbonate derivatives has been reported, where the nucleophilic participation of the O-Boc group intercepts a carbocationic intermediate, leading to the formation of densely functionalized cyclohexene-3,4-diol derivatives. This highlights the role of tert-butyl carbamate derivatives in enabling new pathways for chemical synthesis (C. Lim et al., 2007).

特性

IUPAC Name |

tert-butyl N-(1-cyclohexyl-1-oxopropan-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO3/c1-10(15-13(17)18-14(2,3)4)12(16)11-8-6-5-7-9-11/h10-11H,5-9H2,1-4H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKIKGAICKWMEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1CCCCC1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol](/img/structure/B2938411.png)

![Ethyl 2-{3-oxo-1-[(2,4,5-trichlorophenyl)sulfonyl]-2-piperazinyl}acetate](/img/structure/B2938417.png)

![(4-Chlorophenyl){3-[(phenylsulfinyl)methyl]-1-benzofuran-2-yl}methanone](/img/structure/B2938418.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)butyramide](/img/structure/B2938419.png)

![N-(4-fluorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2938422.png)

![2-chloro-N-[4-[(2-methoxyphenyl)diazenyl]-3-methylphenyl]acetamide](/img/structure/B2938423.png)

![2-(4-chlorophenyl)-3-(4-fluorophenyl)-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2938428.png)

![1-(4-Methoxybenzyl)-3-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2938432.png)